2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
Overview
Description
“2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide” is a chemical compound with the CAS Number: 1218578-99-4 . It has a molecular weight of 212.32 . The compound is also known as A-366.
Molecular Structure Analysis
The IUPAC name of the compound is 2-amino-N-[1-(2-thienyl)ethyl]butanamide . The InChI code is 1S/C10H16N2OS/c1-3-8(11)10(13)12-7(2)9-5-4-6-14-9/h4-8H,3,11H2,1-2H3, (H,12,13) .Physical and Chemical Properties Analysis
The compound is an oil at room temperature .Scientific Research Applications
Antimitotic Agents and Biological Activity
Studies have demonstrated the significance of chiral isomers in biological systems, where different isomers of a compound can exhibit varying levels of potency. For instance, research on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate highlighted the importance of stereochemistry in the biological activity of compounds. The S- and R-isomers were found to be active in several biological systems, with the S-isomer being more potent than the R-isomer, emphasizing the role of stereochemistry in therapeutic applications (C. Temple, G. Rener, 1992).
Polymerization and Optical Functionalities
Research into the polymerization of isocyanates with optical functionalities has led to the synthesis of polyisocyanates with significant optical activity. These compounds have applications in materials science, especially in the development of photoelectronic devices. The study demonstrates the ability to create polymers with tailored optical properties for specific applications (Yeong-Deuk Shin, Jun-Hwan Ahn, Jae‐Suk Lee, 2001).
Antibacterial Activity and Synthesis of Azole Derivatives
The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has shown good antibacterial activity against various strains. This underscores the potential of such compounds in developing new antibacterial agents, indicating a broad application in medicinal chemistry for combating microbial resistance (I. Tumosienė, I. Jonuškienė, K. Kantminienė, Z. Beresnevičius, 2012).
Antimicrobial Activity of 2-Aminothiophene Derivatives
The chemistry of 2-aminothiophenes is explored for its extensive biological activities, including antimicrobial, antifungal, and antitumor properties. The study on the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives reveals their significant antibacterial activity, highlighting the importance of 2-aminothiophene derivatives in pharmaceutical research (K. C. Prasad et al., 2017).
Properties
IUPAC Name |
2-amino-N-(1-thiophen-2-ylethyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-3-8(11)10(13)12-7(2)9-5-4-6-14-9/h4-8H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPNXNIIVHBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218578-99-4 | |
Record name | 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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